Cas no 1027785-06-3 (2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid)
2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid
-
- Inchi: 1S/C14H10N2O2/c17-14(18)11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
- InChI Key: VBRASOYZIJHSRV-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C2C(=C1)C=C(C1C=CC=CC=1)N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 315
- XLogP3: 2.5
- Topological Polar Surface Area: 66
2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020447-250mg |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 97% | 250mg |
$652.80 | 2023-09-04 | |
| Alichem | A025020447-500mg |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 97% | 500mg |
$1068.20 | 2023-09-04 | |
| Alichem | A025020447-1g |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 97% | 1g |
$1696.80 | 2023-09-04 | |
| Enamine | EN300-1119648-0.05g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1119648-0.1g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1119648-0.25g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1119648-0.5g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1119648-1.0g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 1g |
$1829.0 | 2023-06-09 | ||
| Enamine | EN300-1119648-2.5g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1119648-5.0g |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
1027785-06-3 | 5g |
$5304.0 | 2023-06-09 |
2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid
Introduction to 2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1027785-06-3)
2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1027785-06-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of both phenyl and carboxylic acid functional groups in its structure enhances its potential as a building block for drug discovery and development.
The pyrrolo[2,3-b]pyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, which together create a unique electronic and steric environment. This structural motif has been extensively studied for its role in modulating various biological pathways, particularly those involving enzymes and receptors relevant to neurological disorders, cancer, and inflammation. The 5-carboxylic acid moiety further extends the chemical diversity of this compound, allowing for further derivatization and functionalization to tailor its pharmacological properties.
In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their demonstrated efficacy in modulating biological targets. Among these, 2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has emerged as a promising candidate for further investigation. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules designed to interact with specific biological targets. The phenyl group contributes to hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding, both of which are critical for drug-receptor binding affinity.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The pyrrolopyridine scaffold has been shown to exhibit inhibitory activity against various enzymes involved in disease pathways. For instance, derivatives of this class have demonstrated promise in targeting kinases and other enzymes implicated in cancer progression. The 5-carboxylic acid group provides a handle for covalent bond formation or further derivatization, enabling the creation of molecules with enhanced selectivity and potency.
Recent studies have highlighted the therapeutic potential of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and its derivatives in treating neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors makes it an attractive candidate for drugs targeting conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Preclinical studies have shown that certain analogs of this scaffold can modulate neurotransmitter release and receptor activity, offering a novel approach to managing these debilitating conditions.
The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as carboxylation at the 5-position. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes. Additionally, computational chemistry techniques have been employed to predict and optimize the structural features that contribute to its biological activity.
In conclusion,2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1027785-06-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and potential therapeutic applications make it a valuable asset in drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like this are expected to play an increasingly important role in developing next-generation therapeutics.
1027785-06-3 (2-phenyl-1H-pyrrolo2,3-bpyridine-5-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)